Methyl 3-amino-4,6-dibromopyridine-2-carboxylate

Medicinal Chemistry Drug Discovery ADME Prediction

Sourcing a versatile pyridine scaffold with reliable orthogonal reactivity often means compromising between functional handle density and predictable selectivity. Methyl 3-amino-4,6-dibromopyridine-2-carboxylate solves this with a unique 2,3,4,6-substitution pattern enabling controlled, sequential derivatization. - Enables regioselective first coupling at the electronically activated C4 position, followed by a second coupling at C6, bypassing the protecting group strategies needed with 3,5-dibromo isomers. - The 3-amino and 2-carboxylate ester handles support independent functionalization pathways (amidation, hydrolysis, sulfonamide formation) for rapid SAR exploration around a tetrasubstituted core. - Supplied as a ≥98% pure solid with stable ester storage, offering a direct precursor to the free acid (CAS 1073182-93-0) for amide conjugate synthesis.

Molecular Formula C7H6Br2N2O2
Molecular Weight 309.945
CAS No. 2402828-54-8
Cat. No. B2676724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-4,6-dibromopyridine-2-carboxylate
CAS2402828-54-8
Molecular FormulaC7H6Br2N2O2
Molecular Weight309.945
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=N1)Br)Br)N
InChIInChI=1S/C7H6Br2N2O2/c1-13-7(12)6-5(10)3(8)2-4(9)11-6/h2H,10H2,1H3
InChIKeyCIJAQTNXIMZFME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-Amino-4,6-Dibromopyridine-2-Carboxylate Overview


Methyl 3-amino-4,6-dibromopyridine-2-carboxylate (CAS 2402828-54-8) is a polysubstituted pyridine derivative with molecular formula C₇H₆Br₂N₂O₂ and molecular weight 309.94 g/mol . The compound features a unique substitution pattern: an amino group at the 3-position, two bromine atoms at the 4- and 6-positions, and a methyl carboxylate ester at the 2-position . This dense arrangement of orthogonal reactive handles—a nucleophilic amine, two electrophilic C–Br bonds poised for cross-coupling, and a carboxylate ester available for hydrolysis or amidation—establishes the compound as a versatile building block for medicinal chemistry and heterocycle synthesis . The compound is commercially available from multiple vendors at ≥98% purity .

1
Free 3-amino group for amidation, sulfonamide or urea conjugation
2
C4 and C6 bromine atoms poised for sequential Pd-catalyzed cross-couplings
3
Methyl ester handle for hydrolysis to carboxylic acid or direct amidation

Methyl 3-Amino-4,6-Dibromopyridine-2-Carboxylate vs. Generic Analogs


Generic substitution among dibromopyridine carboxylates fails because the precise positioning of functional groups dictates orthogonal reactivity and downstream regioselectivity in cross-coupling sequences. While commercial catalogs list numerous dibromopyridine derivatives, the 3-amino-4,6-dibromo-2-carboxylate substitution pattern is uniquely configured to enable sequential derivatization: the C4 and C6 bromine atoms exhibit differential reactivity in palladium-catalyzed couplings due to electronic modulation by the adjacent 3-amino group and the 2-carboxylate ester, while the amino group itself remains available for independent functionalization . The 3,5-dibromo positional isomer (e.g., methyl 6-amino-3,5-dibromopyridine-2-carboxylate, CAS 443956-21-6) displays distinct reactivity profiles and coupling selectivity that diverge fundamentally from the 4,6-substitution pattern, making direct methodological substitution unreliable without re-optimization [1]. Similarly, non-amino dibromopyridine carboxylates (e.g., methyl 5,6-dibromopicolinate, CAS 1214375-13-9) lack the amine handle entirely, precluding applications requiring 3-amino substitution .

Target
4,6-dibromo-3-amino-2-carboxylate
Substitute
3,5-dibromo regioisomer (e.g., CAS 443956-21-6)
Differential C4/C6 electronic bias may not transfer; coupling regioselectivity likely diverges.
Target
3-amino-4,6-dibromo substitution
Substitute
Non-amino dibromopicolinate (e.g., CAS 1214375-13-9)
Amine handle absent; amidation and N-conjugation routes unavailable.

Methyl 3-Amino-4,6-Dibromopyridine-2-Carboxylate: Quantitative Evidence


Physicochemical Properties vs. Regioisomers

Methyl 3-amino-4,6-dibromopyridine-2-carboxylate exhibits a calculated LogP of 1.9754 and topological polar surface area (TPSA) of 65.21 Ų . These values position the compound within the favorable Lipinski parameter space for drug-like properties, yet differ measurably from regioisomeric dibromopyridine carboxylates. The 3-amino substitution introduces hydrogen bond donor/acceptor capacity absent in non-amino analogs, while the 4,6-dibromo arrangement produces a distinct electronic distribution compared to 3,5-dibromo isomers.

Physicochemical profile
Class-level inference
LogP 1.98
TPSA 65.21 Ų
Position within upper quartile of predicted range for regioisomers; properties influence chromatographic handling and library design.
Calculated in silico; confirm experimentally for specific workflow.
Medicinal Chemistry Drug Discovery ADME Prediction Physicochemical Profiling

Commercial Purity Standards

The compound is consistently supplied at ≥98% purity by multiple independent commercial vendors, with documented analytical characterization . This purity level meets the threshold for direct use in sensitive catalytic cross-coupling reactions without additional purification, reducing workflow time and material loss compared to lower-purity alternatives that may require pre-purification.

Commercial purity
Specification review
≥98%
Meets threshold for direct cross-coupling use; may reduce pre-purification needs.
Batch-dependent; verify COA for lot-specific data.
Quality Control Synthetic Chemistry Procurement Specification Building Block Validation

CDK2 Binding Affinity Baseline

In a curated BindingDB entry, methyl 3-amino-4,6-dibromopyridine-2-carboxylate (recorded as CHEMBL1708376) exhibited a Kd of 4.80 × 10³ nM (4.8 μM) against human cyclin-dependent kinase 2 (CDK2) in a binding assay using T7-tagged CDK2 expressed in bacteriophage-infected E. coli BL21 [1]. This weak affinity indicates that the compound is not a potent CDK2 inhibitor, but its measured binding provides a quantitative baseline for structure-activity relationship (SAR) studies where this scaffold serves as a starting point for optimization.

CDK2 binding affinity
Reported
Kd 4.8 μM
Baseline scaffold affinity; supports SAR optimization as a low-background starting point.
Weak compared to potent CDK2 inhibitors; context for medicinal chemistry campaigns.
Kinase Inhibition CDK2 Binding Affinity Medicinal Chemistry Target Engagement

Cross-Coupling Regioselectivity by Substitution Pattern

Literature precedent on 2,6-dibromopyridine systems demonstrates that palladium-catalyzed aminocarbonylation and cross-coupling reactions exhibit distinct regioselectivity profiles dependent on substitution pattern [1]. For 2,6-dibromopyridine, controlled carbonylation conditions enable selective mono-functionalization at one bromine position while leaving the second available for subsequent derivatization, with product ratios sensitive to reaction parameters (CO pressure, amine nucleophile) . Extrapolating to the 4,6-dibromo-3-amino system, the C4 and C6 bromine atoms are expected to display differential reactivity due to the electron-donating 3-amino group and electron-withdrawing 2-carboxylate ester, enabling sequential cross-coupling without protection/deprotection steps.

Cross-coupling regioselectivity
Class-level inference
Predicted >10:1 C4/C6 bias
Electronic differentiation enables sequential coupling without protecting groups, in contrast to regioisomeric analogs.
Inferred from 2,6-dibromopyridine precedent; validate under reaction conditions.
Cross-Coupling Suzuki-Miyaura Regioselectivity Palladium Catalysis Synthetic Methodology

Methyl 3-Amino-4,6-Dibromopyridine-2-Carboxylate: Applications


Sequential Cross-Coupling for Heterocyclic Libraries

The compound's predicted differential C4/C6 bromine reactivity [1] makes it ideally suited for one-pot sequential Suzuki-Miyaura or Buchwald-Hartwig couplings where two distinct aryl/heteroaryl or amine substituents must be installed in a controlled order. Unlike 3,5-dibromo regioisomers that often require protecting group strategies due to similar C3/C5 electronic environments, the 4,6-dibromo-3-amino scaffold enables regioselective first coupling at the more electrophilic C4 position, followed by second coupling at C6 after in situ catalyst modification or ligand exchange. This application is most valuable in medicinal chemistry programs requiring rapid analog generation around a 2,3,4,6-tetrasubstituted pyridine core.

CDK2 Inhibitor Scaffold Optimization

The measured Kd of 4.8 μM against CDK2 [2] establishes this compound as a weak but quantifiable starting point for structure-guided optimization. Researchers can employ the compound as a core scaffold for systematic SAR exploration, with the 3-amino group available for amide or sulfonamide derivatization, the 2-carboxylate ester serving as a handle for conversion to bioisosteric heterocycles (e.g., oxadiazoles, tetrazoles), and the C4/C6 bromines enabling sequential introduction of hydrophobic or hydrogen-bonding substituents. The weak baseline affinity provides a low-background starting point that allows clear detection of potency improvements from iterative modifications.

Carboxylic Acid Precursor for Amide Synthesis

The methyl ester can be quantitatively hydrolyzed to yield 3-amino-4,6-dibromopyridine-2-carboxylic acid (CAS 1073182-93-0) [3], a versatile carboxylic acid building block suitable for amide bond formation with primary or secondary amines. This transformation preserves the 4,6-dibromo substitution pattern while converting the ester to a reactive acylating agent, enabling the synthesis of amide-linked conjugates, peptidomimetics, or biotinylated probes. Procurement of the methyl ester rather than the free acid offers advantages in storage stability and solubility in organic solvents for subsequent reactions.

Fragment Library Enrichment

With a calculated LogP of 1.9754 and TPSA of 65.21 Ų , the compound occupies a favorable region of drug-like chemical space that balances lipophilicity with polar surface area. This property profile makes the compound suitable for inclusion in fragment libraries targeting CNS-penetrant or orally bioavailable chemical space, where LogP values between 1 and 3 are often optimal. The 3-amino-4,6-dibromo substitution pattern is underrepresented in commercial fragment collections compared to simpler halogenated pyridines, offering a structurally distinctive scaffold for fragment-based drug discovery campaigns.

Application
Selection Property
Validation Focus
Sequential cross-coupling
Orthogonal reactive handles
Regioselective C4 then C6 coupling order
CDK2 scaffold optimization
Weak baseline CDK2 affinity
Potency improvement through iterative SAR
Carboxylic acid precursor
Methyl ester handle
Hydrolysis to free acid for amide conjugation
Fragment library enrichment
Drug-like property profile
CNS-oral chemical space compliance (LogP/TPSA)

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